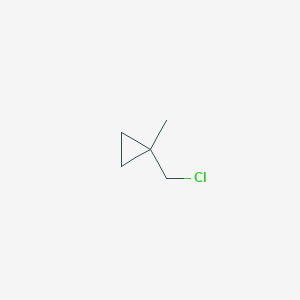
1-(3-Chloro-4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-ethoxyphenyl)ethanone, also known as 3’-chloro-4’-ethoxyacetophenone or CEEAP, is a chemical compound with the molecular formula C10H11ClO2 . Its molecular weight is 198.64 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-ethoxyphenyl)ethanone consists of a benzene ring substituted with a chlorine atom and an ethoxy group at the 3rd and 4th positions, respectively . Attached to the benzene ring is an ethanone group .Aplicaciones Científicas De Investigación
Overview of Heterocyclic Compound Chemistry
Heterocyclic compounds, particularly those derived from coumarin and hydroxycoumarins, play a significant role in various scientific applications, including pharmaceuticals, agrochemicals, and organic synthesis. For example, hydroxycoumarins, such as 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Jules Yoda, 2020).
Synthesis and Reactivity
The synthesis of hydroxycoumarins and their derivatives, such as 3-hydroxycoumarin, often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. These methods highlight the versatility and importance of phenyl ethanones in synthesizing biologically active heterocyclic compounds. Additionally, the reactivity of these compounds allows for the creation of diverse heterocycles, which can be used in further biological studies and applications (Jules Yoda et al., 2019).
Applications in Advanced Oxidation Processes
Another significant area of research involves the degradation of pollutants using advanced oxidation processes (AOPs), where certain phenolic compounds, including derivatives of phenyl ethanones, could potentially play a role in enhancing these processes. The study on the degradation pathways of acetaminophen by AOPs exemplifies the importance of understanding the chemical behavior of specific compounds in environmental applications (Mohammad Qutob et al., 2022).
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVRYBEWMUXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486772 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxyphenyl)ethanone | |
CAS RN |
37612-59-2 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)



